![molecular formula C16H15NO2 B031706 4-(Benzyloxy)-5-methoxy-1H-indole CAS No. 2450-25-1](/img/structure/B31706.png)
4-(Benzyloxy)-5-methoxy-1H-indole
Overview
Description
Synthesis Analysis
The synthesis of 4-(Benzyloxy)-5-methoxy-1H-indole derivatives often involves multi-step chemical reactions, leveraging methods such as benzylation, reduction, bromination, and the Bischler-Mühlau synthesis. These procedures are optimized for high yield and low side reactions, making them suitable for industrial preparation due to their low cost and mild conditions (Zuo, 2014).
Molecular Structure Analysis
The molecular structure of compounds like this compound is characterized by the presence of an indole core, which is a bicyclic structure composed of a benzene ring fused to a pyrrole ring. The addition of benzyloxy and methoxy groups influences the electronic distribution across the molecule, affecting its reactivity and physical properties. Structural analyses often employ techniques such as crystallography to determine the exact arrangement of atoms and the geometry around the indole core (Usman et al., 2001).
Chemical Reactions and Properties
This compound participates in various chemical reactions, including those that lead to the synthesis of biologically active molecules. Its reactivity is significantly influenced by the substituents on the indole ring, allowing for selective transformations into compounds with desired pharmacological properties. The interactions of these indole derivatives with different reagents and conditions have been extensively studied to explore their potential in synthesizing novel compounds (Ma et al., 2009).
Physical Properties Analysis
The physical properties of this compound, such as melting point, solubility, and crystallinity, are crucial for its application in various fields. These properties are determined by the compound's molecular structure and the functional groups present. Studies often focus on understanding how these properties influence the compound's behavior in different environments and how they can be optimized for specific applications (Halim & Ibrahim, 2022).
Chemical Properties Analysis
The chemical properties of this compound, including acidity, basicity, and reactivity towards various chemical agents, are shaped by its indole backbone and substituents. These properties are pivotal in determining the compound's potential for chemical transformations and its interactions with biological systems. Research in this area aims to uncover new reactions and pathways that can leverage the unique chemistry of indole derivatives for the synthesis of novel compounds (Simakov et al., 1985).
Mechanism of Action
Target of Action
It’s structurally similar to other compounds that have been shown to interact with trypsin-1 . Trypsin-1 is a serine protease that plays a crucial role in protein digestion and other biological processes .
Mode of Action
Benzylic compounds are known to be activated towards free radical attack . This suggests that 4-(Benzyloxy)-5-methoxy-1H-indole could potentially interact with its targets through a free radical mechanism, leading to changes in the target’s function .
Biochemical Pathways
Given its potential interaction with trypsin-1, it may influence protein digestion and other related biochemical pathways .
Result of Action
Based on its potential interaction with trypsin-1, it could potentially influence protein digestion and other related cellular processes .
properties
IUPAC Name |
5-methoxy-4-phenylmethoxy-1H-indole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO2/c1-18-15-8-7-14-13(9-10-17-14)16(15)19-11-12-5-3-2-4-6-12/h2-10,17H,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DACHWAOROVRSPE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(C=C1)NC=C2)OCC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of 4-(Benzyloxy)-5-methoxy-1H-indole in the synthesis of BE 10988?
A: this compound serves as the crucial starting material in the synthesis of BE 10988, a naturally occurring indolequinone with topoisomerase II inhibitory activity []. Its structure provides the core indole scaffold upon which the subsequent steps of the synthesis build upon. The synthesis leverages the reactivity of the indole ring at the 3-position to introduce the amide side-chain using chlorosulfonyl isocyanate. This is followed by the formation of a thiazole ring, ultimately leading to the final structure of BE 10988.
Q2: Could you elaborate on the mechanism of action of BE 10988 and its potential implications?
A: While the provided research article focuses primarily on the synthesis of BE 10988 [], it highlights that BE 10988 functions as a topoisomerase II inhibitor. Topoisomerase II is an enzyme crucial for DNA replication and repair. It creates transient breaks in DNA strands to manage topological issues that arise during these processes. Inhibiting topoisomerase II can lead to the accumulation of DNA double-strand breaks, ultimately triggering cell death. This mechanism makes topoisomerase II inhibitors, like BE 10988, potential candidates for anticancer therapies.
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